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Compound of Interest

Compound Name: CBP-1018

Cat. No.: B15605191

This technical support center provides researchers, scientists, and drug development
professionals with essential information for refining patient selection criteria for clinical trials of
CBP-1018. It includes troubleshooting guides and frequently asked questions (FAQS) in a user-
friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQSs)

Q1: What is CBP-1018 and what is its mechanism of action?

Al: CBP-1018 is a first-in-class bi-ligand drug conjugate.[1][2] It is designed to target two
proteins that are overexpressed on the surface of various cancer cells: Folate Receptor 1
(FOLR1) and Prostate-Specific Membrane Antigen (PSMA).[1][2] The drug conjugate carries a
potent cytotoxic payload, monomethyl auristatin E (MMAE), which is a tubulin inhibitor.[1][3]
Upon binding to either FOLR1 or PSMA on a cancer cell, CBP-1018 is internalized. Inside the
cell, the linker connecting the ligands to MMAE is cleaved, releasing the MMAE.[4][5] The
released MMAE then disrupts the microtubule network within the cell, leading to cell cycle
arrest and ultimately, apoptosis (programmed cell death).[5][6][7]

Q2: What are the current patient selection criteria for CBP-1018 clinical trials?

A2: The ongoing Phase | clinical trial for CBP-1018 (NCT04928612) enrolls adult patients (= 18
years) with a pathologically documented advanced solid tumor that has relapsed after standard
therapies.[2][8][9] Key inclusion criteria include an Eastern Cooperative Oncology Group
(ECOG) performance status of 0-1 and a life expectancy of at least 3 months.[8] The trial is
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evaluating CBP-1018 in various solid tumors, with specific cohorts for metastatic castration-
resistant prostate cancer (MCRPC), advanced renal cell cancer, and advanced lung cancer.[1]

[2]
Q3: What are the key biomarkers for identifying patients likely to respond to CBP-1018?

A3: The primary biomarkers for patient selection are the expression levels of FOLR1 and
PSMA on tumor cells.[1][2] Patients with tumors that co-express both receptors may derive the
most benefit due to the dual-targeting nature of CBP-1018. Immunohistochemistry (IHC) or flow
cytometry can be used to assess the expression of these markers in tumor biopsies.

Q4: Are there any known resistance mechanisms to CBP-1018?

A4: While specific resistance mechanisms to CBP-1018 are still under investigation, potential
mechanisms could include:

Downregulation or loss of FOLR1 or PSMA expression: If the tumor cells no longer express
the target receptors, the drug cannot bind and will not be effective.

 Alterations in the endocytic pathway: Changes that prevent the internalization of the drug-
receptor complex could confer resistance.

e Drug efflux pumps: Overexpression of multidrug resistance pumps could actively transport
MMAE out of the cancer cell.

e Mutations in tubulin: Although rare, mutations in the tubulin protein could prevent MMAE
from binding and disrupting microtubule function.

Troubleshooting Guides
Biomarker Detection

Issue: Inconsistent or weak FOLR1/PSMA staining in immunohistochemistry (IHC).
e Possible Cause 1: Suboptimal tissue fixation.

o Solution: Ensure that tissue samples are promptly fixed in 10% neutral buffered formalin
for an adequate duration (typically 18-24 hours). Over- or under-fixation can mask the
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antigen.

o Possible Cause 2: Incorrect antigen retrieval.

o Solution: Optimize the antigen retrieval method. For FOLR1 and PSMA, heat-induced
epitope retrieval (HIER) with a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH
9.0) is commonly used. The temperature and incubation time may need to be adjusted.

o Possible Cause 3: Primary antibody issues.

o Solution: Verify the primary antibody's specificity and optimal dilution. Run positive and
negative controls to ensure the antibody is performing as expected. Consider trying a
different antibody clone if issues persist.

Issue: High background in flow cytometry analysis of FOLR1/PSMA.
e Possible Cause 1: Non-specific antibody binding.

o Solution: Include an Fc block step in your protocol to prevent antibodies from binding to Fc
receptors on cells. Use a well-validated primary antibody and consider using an isotype
control to determine the level of non-specific binding.

e Possible Cause 2: Dead cells.

o Solution: Incorporate a viability dye into your staining panel to exclude dead cells from the
analysis. Dead cells can non-specifically bind antibodies, leading to high background.

In Vitro and In Vivo Experiments

Issue: High variability in results from patient-derived xenograft (PDX) models.
e Possible Cause 1: Tumor heterogeneity.

o Solution: Establish multiple PDX models from different patient tumors to account for inter-
tumoral heterogeneity. When expanding a single PDX model, ensure that the tumor
fragments used for implantation are of a consistent size.[10][11][12]

e Possible Cause 2: Murine stromal cell contamination.
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o Solution: Be aware that the tumor microenvironment in PDX models is composed of
murine stromal cells, which can influence tumor growth and drug response.[10][11] Use
species-specific assays to distinguish between human tumor cells and murine stromal
cells when analyzing experimental outcomes.

Issue: Low potency of CBP-1018 in in vitro cell-based assays.
o Possible Cause 1: Low or absent target expression.

o Solution: Confirm the expression of FOLR1 and PSMA on the cell lines being used via flow
cytometry or western blotting. Select cell lines with moderate to high expression of at least
one of the target receptors.

o Possible Cause 2: Instability of the drug conjugate.

o Solution: Ensure proper storage and handling of CBP-1018 to prevent degradation of the
MMAE payload or the linker. Follow the manufacturer's recommendations for storage
conditions and avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: CBP-1018 Phase I Clinical Trial (NCT04928612) -
Patient Selection Criteria
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Criteria Description
Inclusion Criteria
Age > 18 years
Pathologically documented advanced solid
tumor that has relapsed after standard
Tumor Type therapies. Specific cohorts for mMCRPC,

advanced renal cell cancer, and advanced lung

cancer exist.[1][2]

Performance Status

ECOG 0-1[8]

Life Expectancy

> 3 months|[8]

Exclusion Criteria

Prior Therapy

Known prior hypersensitivity to study drugs or

their components.[8]

Concurrent Malignancy

Other active malignancies within 5 years prior to
the first dose of CBP-1018, with some

exceptions.[8]

CNS Metastases

Active central nervous system metastases.[8]

Table 2: Preliminary Efficacy of CBP-1018 in mCRPC

(Phase | Trial Data)
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Median
Radiograph
Best L. ) )
Number of Objective Disease ic
Overall .
Dose Level Evaluable Response Control Progressio
. Response
Patients Rate (ORR) Rate (DCR) n-Free
(BOR) .
Survival
(rPFS)
) 9.2 months
3 Partial
(95% ClI, 5.0-
Response, 4 .
>0.14 mg/kg 7 42.9% 100% NA) in 28
Stable
) evaluable
Disease .
patients[13]
Partial
Response
0.14 mg/kg 1 (target lesion

reduction of
41%)

1 patient with
>50% PSA
decrease, 1
0.10 mg/kg 2 ] )
patient with
>90% PSA

decrease

Data is based on preliminary results from the ongoing Phase | trial and is subject to change.
[13][14]

Table 3: Common Treatment-Related Adverse Events
(TRAES) (= Grade 3)
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Adverse Event Percentage of Patients
Neutrophil decrease 29.5%
White blood cell decrease 19.7%
Lymphocyte decrease 11.5%

Data as of December 31, 2023, from the Phase | trial.[13]

Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for FOLR1 and
PSMA Expression in FFPE Tissue

» Deparaffinization and Rehydration:
o Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

o Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each,
followed by a final wash in distilled water.[15]

e Antigen Retrieval:

o Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or EDTA
buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

o Allow slides to cool to room temperature.
» Blocking:
o Wash slides with PBS.

o Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15
minutes.

o Wash with PBS.
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o Block non-specific protein binding by incubating with a protein block solution (e.g., 5%
normal goat serum in PBS) for 30-60 minutes at room temperature.

e Primary Antibody Incubation:

o Incubate slides with the primary antibody against FOLR1 or PSMA at the optimal dilution
overnight at 4°C.

e Secondary Antibody and Detection:

Wash slides with PBS.

[e]

o

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour
at room temperature.

Wash with PBS.

o

[¢]

Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.
o Counterstaining and Mounting:

o Counterstain with hematoxylin.

o Dehydrate through a graded series of ethanol and clear in xylene.

o Mount with a permanent mounting medium.

Protocol 2: RECIST 1.1 for Tumor Response Evaluation

e Baseline Assessment:

o Identify and measure all target lesions (up to 5 total, with a maximum of 2 per organ).[16]
[17]

o Target lesions must have a longest diameter of 210 mm (or =215 mm for the short axis of
lymph nodes).[16][17]

o Record the sum of the longest diameters (SLD) of all target lesions.
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o Document all non-target lesions.

o Follow-up Assessments:

[e]

Measure the longest diameter of all target lesions at each follow-up time point.

Calculate the new SLD.

(¢]

[¢]

Assess non-target lesions qualitatively.

o

Document any new lesions.
» Response Criteria:
o Complete Response (CR): Disappearance of all target lesions.[18][19]
o Partial Response (PR): At least a 30% decrease in the SLD compared to baseline.[18][19]

o Progressive Disease (PD): At least a 20% increase in the SLD from the nadir (smallest
recorded SLD), with an absolute increase of at least 5 mm, or the appearance of new
lesions.[16][18]

o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase
to qualify for PD.[18]

Protocol 3: PCWG3 Criteria for mCRPC Bone Scan
Assessment

» Baseline Bone Scan:

o ldentify and document all metastatic bone lesions.
o Follow-up Bone Scans:

o Compare each follow-up scan to the baseline scan.

» Response Criteria:
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o Progressive Disease (PD): Appearance of two or more new bone lesions.[20][21][22] A
confirmatory scan may be needed to distinguish from "bone flare.”

o Non-PD: Fewer than two new bone lesions.

Mandatory Visualizations
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Caption: Mechanism of action of CBP-1018.
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Caption: Patient selection workflow for CBP-1018 trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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